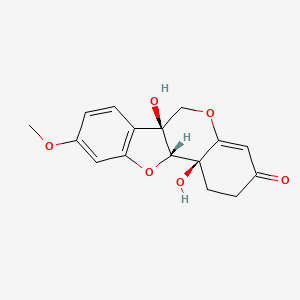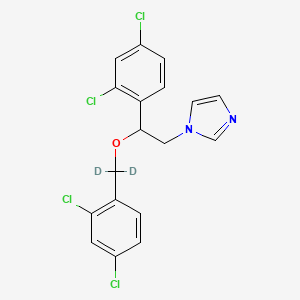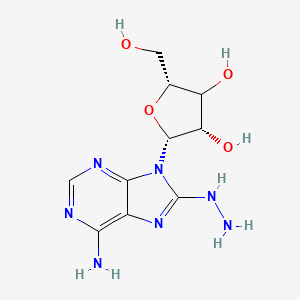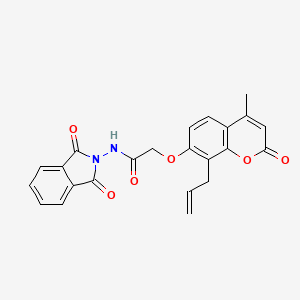
D-N(1)Ser-Phe-Gly-D-Arg-Ser-Asp(2)-OH.For-Trp-Thr-D-Arg-DL-Thr(2)-His(3-Me)-Asp(1)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “D-N(1)Ser-Phe-Gly-D-Arg-Ser-Asp(2)-OHFor-Trp-Thr-D-Arg-DL-Thr(2)-His(3-Me)-Asp(1)-OH” is a synthetic peptide composed of various amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “D-N(1)Ser-Phe-Gly-D-Arg-Ser-Asp(2)-OH.For-Trp-Thr-D-Arg-DL-Thr(2)-His(3-Me)-Asp(1)-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers that can handle large-scale synthesis. The process is similar to laboratory-scale SPPS but optimized for higher throughput and efficiency. Purification methods such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while substitution reactions can introduce new functional groups.
科学的研究の応用
Peptides like “D-N(1)Ser-Phe-Gly-D-Arg-Ser-Asp(2)-OH.For-Trp-Thr-D-Arg-DL-Thr(2)-His(3-Me)-Asp(1)-OH” have a wide range of applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their roles in cellular processes and signaling pathways.
Medicine: Potential therapeutic agents for various diseases.
Industry: Used in the development of new materials and technologies.
作用機序
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger various biological responses, including signal transduction, enzyme inhibition, or activation of cellular pathways.
類似化合物との比較
Similar Compounds
D-N(1)Ser-Phe-Gly-D-Arg-Ser-Asp(2)-OH: A shorter peptide with similar amino acid composition.
For-Trp-Thr-D-Arg-DL-Thr(2)-His(3-Me)-Asp(1)-OH: Another peptide with a different sequence but similar functional groups.
Uniqueness
The uniqueness of “D-N(1)Ser-Phe-Gly-D-Arg-Ser-Asp(2)-OH.For-Trp-Thr-D-Arg-DL-Thr(2)-His(3-Me)-Asp(1)-OH” lies in its specific sequence and the presence of both D- and L-amino acids, which can confer unique structural and functional properties.
特性
分子式 |
C64H89N21O21 |
|---|---|
分子量 |
1488.5 g/mol |
IUPAC名 |
(4S,7S,10R,16S,19R,23S,26S,30R)-16-benzyl-29-[[(2R)-5-carbamimidamido-2-[[(2S,3R)-2-[[(2S)-2-formamido-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]amino]-10-(3-carbamimidamidopropyl)-7,19-bis(hydroxymethyl)-30-methyl-26-[(3-methylimidazol-4-yl)methyl]-2,6,9,12,15,18,21,25,28-nonaoxo-1-oxa-5,8,11,14,17,20,24,27-octazacyclotriacontane-4,23-dicarboxylic acid |
InChI |
InChI=1S/C64H89N21O21/c1-31(89)50(83-55(96)40(74-30-88)20-34-24-72-37-14-8-7-13-36(34)37)59(100)77-39(16-10-18-71-64(67)68)54(95)84-51-32(2)106-49(92)23-44(62(104)105)81-58(99)46(28-87)82-53(94)38(15-9-17-70-63(65)66)75-48(91)26-73-52(93)41(19-33-11-5-4-6-12-33)78-57(98)45(27-86)76-47(90)22-43(61(102)103)80-56(97)42(79-60(51)101)21-35-25-69-29-85(35)3/h4-8,11-14,24-25,29-32,38-46,50-51,72,86-87,89H,9-10,15-23,26-28H2,1-3H3,(H,73,93)(H,74,88)(H,75,91)(H,76,90)(H,77,100)(H,78,98)(H,79,101)(H,80,97)(H,81,99)(H,82,94)(H,83,96)(H,84,95)(H,102,103)(H,104,105)(H4,65,66,70)(H4,67,68,71)/t31-,32-,38-,39-,40+,41+,42+,43+,44+,45-,46+,50+,51?/m1/s1 |
InChIキー |
WUDFNHIMHPHZCA-LEOJHCPXSA-N |
異性体SMILES |
C[C@@H]1C(C(=O)N[C@H](C(=O)N[C@@H](CC(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC(=O)O1)C(=O)O)CO)CCCNC(=N)N)CC2=CC=CC=C2)CO)C(=O)O)CC3=CN=CN3C)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC=O |
正規SMILES |
CC1C(C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CC(=O)O1)C(=O)O)CO)CCCNC(=N)N)CC2=CC=CC=C2)CO)C(=O)O)CC3=CN=CN3C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)





![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398407.png)
![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)
